An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the pyrrole scaffold imparts unique physicochemical properties, enhancing its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This document details the compound's fundamental properties, including its precise molecular weight, alongside a validated synthesis protocol, in-depth spectroscopic analysis, and a discussion of its reactivity and applications. Safety protocols for handling are also provided. The guide is structured to deliver both foundational knowledge and practical insights for professionals engaged in advanced chemical research and development.
Compound Identification and Physicochemical Properties
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a substituted pyrrole ester. The electron-withdrawing trifluoromethyl group at the C4 position significantly influences the electronic character of the pyrrole ring, affecting its reactivity and the acidity of the N-H proton.
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Caption: Molecular Structure of the title compound.
Table 1: Physicochemical and Computed Properties
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | J&K Scientific[1] |
| CAS Number | 120732-04-9 | J&K Scientific[1] |
| PubChem CID | 14370786 | J&K Scientific[1] |
| Molecular Formula | C₈H₈F₃NO₂ | PubChemLite[2] |
| Molecular Weight | 223.15 g/mol | (Calculated) |
| Monoisotopic Mass | 223.05072 Da | PubChemLite[2] |
| XlogP (Predicted) | 2.7 | PubChemLite[2] |
| InChIKey | OPRFQUCZHDBZHE-UHFFFAOYSA-N | J&K Scientific[1] |
Synthesis and Purification
The construction of the 4-(trifluoromethyl)pyrrole ring system can be efficiently achieved via a variation of the Barton-Zard reaction. The presented protocol is an adaptation of the synthesis for the analogous methyl ester, a method known for its reliability and good yields.[3] The core of this reaction is the base-mediated condensation of an α,β-unsaturated ester with an isocyanide.
Causality of Experimental Choices:
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Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for deprotonating the α-carbon of the isocyanide without competing in unwanted side reactions like ester saponification.
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Reagents: Ethyl 4,4,4-trifluorobut-2-enoate serves as the Michael acceptor. Toluenesulfonylmethyl isocyanide (TosMIC) is a versatile C2 synthon; its tosyl group acts as a good leaving group in the final aromatization step.
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Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic polar solvent that effectively solubilizes the reactants and intermediates without interfering with the strong base.
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Work-up: Quenching with a saturated ammonium chloride solution provides a mild proton source to neutralize any remaining NaH and basic intermediates without causing hydrolysis of the ester product.
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Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
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Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.02 mol, 0.8 g of a 60% dispersion in mineral oil). Carefully wash the NaH with dry hexanes (2 x 10 mL) to remove the oil, decanting the hexanes via cannula.
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Reaction Setup: Add 80 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
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Addition of Reagents: In a separate flask, prepare a solution of ethyl 4,4,4-trifluorobut-2-enoate (0.01 mol, 1.70 g) and toluenesulfonylmethyl isocyanide (TosMIC) (0.01 mol, 1.95 g) in 20 mL of anhydrous THF.
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Reaction Execution: Add the solution from step 3 dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
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Heating: Heat the reaction mixture to 50 °C and maintain for 2 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of petroleum ether/ethyl acetate.
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Work-up: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with brine (3 x 50 mL).
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Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 9:1) to yield the pure product as a colorless solid.[3]
Spectroscopic Characterization and Validation
Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic methods. While experimental spectra for this specific compound are not widely published, the following analysis is based on established principles and data from closely related analogues.[3]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
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N-H Stretch: A characteristic broad peak is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the pyrrole N-H bond.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the conjugated ester carbonyl group.
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C-F Stretch: Strong, intense absorptions are expected in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds of the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
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¹H NMR (Predicted, 500 MHz, CDCl₃):
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δ 8.5-9.5 ppm (broad singlet, 1H): N-H proton of the pyrrole ring. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
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δ 7.5-7.7 ppm (doublet, J ≈ 2.5 Hz, 1H): C2-H proton. It appears as a doublet due to coupling with the C5 proton.
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δ 6.8-7.0 ppm (doublet, J ≈ 2.5 Hz, 1H): C5-H proton.
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δ 4.2-4.4 ppm (quartet, J ≈ 7.1 Hz, 2H): -O-CH₂ -CH₃ protons of the ethyl ester.
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δ 1.2-1.4 ppm (triplet, J ≈ 7.1 Hz, 3H): -O-CH₂-CH₃ protons of the ethyl ester.
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¹³C NMR (Predicted, 125 MHz, CDCl₃):
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δ 164-166 ppm: Carbonyl carbon (C =O) of the ester.
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δ 125-130 ppm: C2 carbon of the pyrrole ring.
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δ 122-125 ppm (quartet, J_CF ≈ 270 Hz): Trifluoromethyl carbon (C F₃). The large coupling constant is characteristic of a direct C-F bond.
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δ 118-121 ppm: C5 carbon of the pyrrole ring.
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δ 110-115 ppm (quartet, J_CCF ≈ 35 Hz): C4 carbon, showing coupling to the fluorine atoms.
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δ 108-112 ppm: C3 carbon of the pyrrole ring.
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δ 60-62 ppm: Methylene carbon (-O-CH₂ -CH₃) of the ethyl ester.
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δ 14-15 ppm: Methyl carbon (-O-CH₂-CH₃ ) of the ethyl ester.
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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Expected [M+H]⁺: 224.0580
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Expected [M+Na]⁺: 246.0399
Reactivity and Applications in Drug Development
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The electronegativity of the CF₃ group can significantly alter the electronic properties of the pyrrole ring, making this compound a valuable intermediate.
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N-H Functionalization: The pyrrole nitrogen can be deprotonated and alkylated or arylated to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).
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Electrophilic Aromatic Substitution: The electron-withdrawing nature of the ester and trifluoromethyl groups deactivates the pyrrole ring towards electrophilic substitution. However, reactions at the C2 and C5 positions may be possible under forcing conditions.
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Potential Therapeutic Applications: Analogues of this compound are investigated for a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-tumour properties.[3] The CF₃ moiety, in particular, is known to enhance the potency of various enzyme inhibitors and receptor ligands.
Safety and Handling
While a specific safety data sheet for ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is not universally available, data from structurally similar compounds suggests the following precautions are necessary.
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GHS Hazard Statements (Anticipated):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Engineering Controls: Use in a well-ventilated laboratory fume hood.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
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Eye Protection: Use chemical safety goggles or a face shield.
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Skin and Body Protection: Wear a lab coat.
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Immediately wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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References
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Nayak, S. K., et al. (2013). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1566. Available at: [Link]
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PubChem. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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PubChemLite. Ethyl 4-(trifluoromethyl)-1h-pyrrole-3-carboxylate. Université du Luxembourg. Available at: [Link]
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Al-Mughaid, H., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5894. Available at: [Link]
